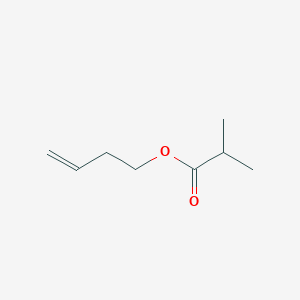![molecular formula C42H57P3Pd B12557454 Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) CAS No. 192328-94-2](/img/structure/B12557454.png)
Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) is a complex organometallic compound that features a palladium center coordinated to three 9-phenyl-9-phosphabicyclo[4.2.1]nonane ligands. This compound is notable for its unique structural properties and its applications in various fields of scientific research, particularly in catalysis and material science.
Preparation Methods
The synthesis of Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) typically involves the reaction of palladium acetate with 9-phenyl-9-phosphabicyclo[4.2.1]nonane ligands. The reaction is carried out in an alcoholic medium, which facilitates the reduction of the acetato complex to form the desired palladium complex . The reaction conditions are carefully controlled to ensure the formation of the trans bis(phosphine) complexes .
Chemical Reactions Analysis
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) undergoes various types of chemical reactions, including:
Scientific Research Applications
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) has several applications in scientific research:
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Studies:
Mechanism of Action
The mechanism by which Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) exerts its effects involves the coordination of the palladium center to the phosphine ligands. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) can be compared to other palladium-phosphine complexes, such as:
Palladium–9-phenyl-9-phosphabicyclo[3.3.1]nonane: This compound forms trans bis(phosphine) complexes exclusively, similar to Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3), but with different structural characteristics.
Palladium–1-phenylphospholane: This compound forms cis bis(phosphine) complexes and chloro-bridged dimers, highlighting the structural diversity among palladium-phosphine complexes.
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) is unique due to its specific structural arrangement and the resulting chemical properties, which make it particularly effective in certain catalytic applications.
Properties
CAS No. |
192328-94-2 |
|---|---|
Molecular Formula |
C42H57P3Pd |
Molecular Weight |
761.2 g/mol |
IUPAC Name |
palladium;9-phenyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/3C14H19P.Pd/c3*1-2-6-12(7-3-1)15-13-8-4-5-9-14(15)11-10-13;/h3*1-3,6-7,13-14H,4-5,8-11H2; |
InChI Key |
WFHALFGQDGVSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)P2C3=CC=CC=C3.C1CCC2CCC(C1)P2C3=CC=CC=C3.C1CCC2CCC(C1)P2C3=CC=CC=C3.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



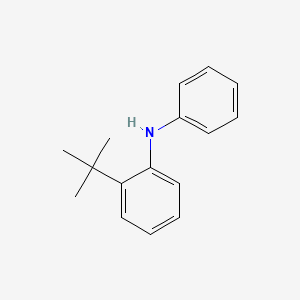
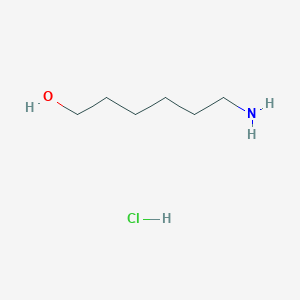
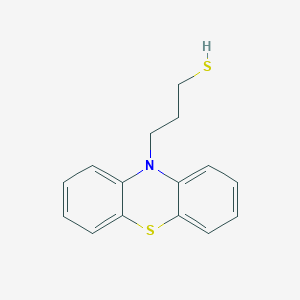

![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
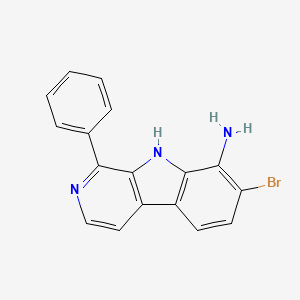
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

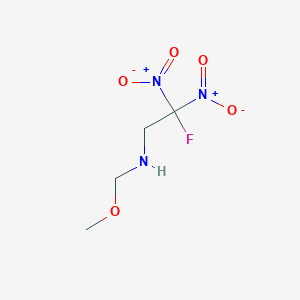
![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
